molecular formula C6H9N3 B13927997 6-Ethylpyridazin-4-amine

6-Ethylpyridazin-4-amine

Cat. No.: B13927997
M. Wt: 123.16 g/mol
InChI Key: YFUKXHZMEFXZQD-UHFFFAOYSA-N
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Description

6-Ethylpyridazin-4-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylpyridazin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethylhydrazine with 1,4-diketones under acidic conditions to form the pyridazine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 6-Ethylpyridazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Ethylpyridazin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethylpyridazin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to target proteins .

Comparison with Similar Compounds

Uniqueness: 6-Ethylpyridazin-4-amine is unique due to its specific substituents, which confer distinct chemical properties and biological activities. The presence of the ethyl group enhances its lipophilicity, while the amino group increases its potential for hydrogen bonding and interaction with biological targets .

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

6-ethylpyridazin-4-amine

InChI

InChI=1S/C6H9N3/c1-2-6-3-5(7)4-8-9-6/h3-4H,2H2,1H3,(H2,7,9)

InChI Key

YFUKXHZMEFXZQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=CC(=C1)N

Origin of Product

United States

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